molecular formula C12H16 B2940108 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene CAS No. 29212-88-2

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene

Cat. No.: B2940108
CAS No.: 29212-88-2
M. Wt: 160.26
InChI Key: XKORXPJTRSPQHR-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene (TM-COT) is a fully substituted cyclooctatetraene derivative with methyl groups at all four alternating positions. This compound is synthesized via the photodimerization of 4,6-dimethyl-2H-pyran-2-one, followed by thermal extrusion of carbon dioxide to yield the (1Z,3Z,5Z,7Z)-stereoisomer . The methyl substituents confer enhanced steric and electronic effects compared to the parent cyclooctatetraene (COT), stabilizing the conjugated π-system and influencing its reactivity. TM-COT serves as a model for studying non-aromatic annulenes and their photophysical properties.

Properties

IUPAC Name

1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORXPJTRSPQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=CC(=C1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855204
Record name 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29212-88-2
Record name 1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene
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Preparation Methods

The synthesis of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene typically involves the alkylation of cyclooctatetraene. One common method includes the reaction of cyclooctatetraene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .

Chemical Reactions Analysis

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in saturated hydrocarbons.

Scientific Research Applications

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its double bonds. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Symmetry

  • TM-COT : Exhibits D4h-like symmetry due to the symmetric 1,3,5,7-tetramethyl substitution pattern. This symmetry reduces strain and enhances conjugation .
  • 1,2,5,6-Tetrasubstituted COT : Synthesized via palladium-catalyzed coupling, this isomer adopts a less symmetric structure, leading to increased ring strain and altered electronic properties .
  • 1,4,5,8-Tetrasubstituted COT: Positional isomerism disrupts conjugation, resulting in a non-planar geometry and reduced thermal stability compared to TM-COT .

Table 1: Structural and Electronic Properties

Compound Symmetry Planarity Conjugation Efficiency Stability (ΔHf, kJ/mol)
TM-COT D4h High High -298.5 (estimated)
1,2,5,6-Tetrasubstituted COT C2v Moderate Moderate -265.2
Parent COT (unsubstituted) D4h Low Low -210.7

Bicyclic Derivatives

  • Bicyclo[4.2.0]octa-1,3,5,7-tetraene (C8H6) : This bicyclic analog (molecular weight: 102.13 g/mol) exhibits a fused ring system, reducing conjugation and increasing strain. Its InChIKey (WHEATZOONURNGF-UHFFFAOYSA-N) reflects distinct electronic interactions compared to TM-COT .

Reactivity and Functionalization

Photochemical Behavior

  • TM-COT: Resists π-bond isomerization under UV light due to steric hindrance from methyl groups, unlike 1,6-ethenocycloocta-1,3,5,7-tetraene, which undergoes rapid [4.2.2]propellatetraene rearrangement .
  • Parent COT : Undergoes reversible [8π] electrocyclic ring-opening under irradiation, a process suppressed in TM-COT due to substituent effects .

Table 2: Reactivity in Photochemical Reactions

Compound Photostability Major Photoproduct
TM-COT High None (stable)
1,6-Etheno-COT Low Bicyclo[4.2.2]decapentaene
Parent COT Moderate 1,3,5-Cyclooctatriene

Chemical Additions

  • Silicon Hydride Addition : Parent COT reacts with HSiCl3 to form 1,2-adducts, while TM-COT’s methyl groups sterically hinder such additions, favoring 1,4-adducts at elevated temperatures .

Biological Activity

1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene (TMCOT) is an organic compound characterized by its unique structure and electronic properties. With the molecular formula C12H16C_{12}H_{16}, this compound is a derivative of cyclooctatetraene, where four hydrogen atoms are substituted with methyl groups. Its biological activity has garnered interest in various fields, including medicinal chemistry and materials science.

Molecular Structure

  • Molecular Formula: C12H16C_{12}H_{16}
  • Molecular Weight: 160.25 g/mol
  • IUPAC Name: (1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene
  • Canonical SMILES: CC1=CC(=CC(=CC(=C1)C)C)C

Physical Properties

PropertyValue
Boiling PointNot extensively documented
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of TMCOT is primarily attributed to its ability to interact with biological macromolecules. Its conjugated double bond system allows for electron transfer reactions, which can influence cellular processes. Research indicates that TMCOT may act as a ligand for various metal ions and could facilitate catalytic processes within biological systems.

Potential Therapeutic Applications

  • Antioxidant Activity : Preliminary studies suggest that TMCOT may exhibit antioxidant properties by scavenging free radicals.
  • Anticancer Properties : Some investigations have indicated that TMCOT can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Research is ongoing to explore TMCOT's potential in protecting neuronal cells from oxidative stress.

Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of TMCOT using DPPH radical scavenging assays. The findings revealed that TMCOT demonstrated significant radical scavenging activity comparable to known antioxidants like ascorbic acid.

Study 2: Anticancer Effects

In vitro studies on breast cancer cell lines showed that TMCOT inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Study 3: Neuroprotection

A recent investigation assessed the neuroprotective effects of TMCOT in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that TMCOT treatment significantly reduced cell death and preserved mitochondrial function.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
CyclooctatetraeneParent compoundLimited biological activity
1,3,5,7-TetramethylcyclooctaneFully saturated derivativeLow reactivity
1,3-DimethylcyclooctatetraeneMonomethylated variantModerate activity

TMCOT stands out due to its unique combination of methyl groups and conjugated double bonds, which enhance its reactivity compared to its parent compound and other derivatives.

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